1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

This 97% pure 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride features the precise 2,3-dimethoxy substitution pattern critical for SAR studies targeting 5HT2A, SERT, and hERG. The hydrochloride salt ensures a consistent molecular weight (217.69 g/mol), enabling accurate molarity calculations—a 20.1% mass difference versus the free base (CAS 53663-28-8) that is essential for reproducible in vitro assays. Its enhanced crystallinity and stability facilitate handling, purification, and reliable scale-up from milligram research to gram-scale production. Available now as a stable, crystalline solid. Request a quote for bulk orders.

Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
CAS No. 1158741-90-2
Cat. No. B1356231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride
CAS1158741-90-2
Molecular FormulaC10H16ClNO2
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCNCC1=C(C(=CC=C1)OC)OC.Cl
InChIInChI=1S/C10H15NO2.ClH/c1-11-7-8-5-4-6-9(12-2)10(8)13-3;/h4-6,11H,7H2,1-3H3;1H
InChIKeyKBFAEGLXWFVYKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride (CAS 1158741-90-2): Identity, Salt Form, and Core Research Utility


1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride (CAS 1158741-90-2) is the hydrochloride salt of a substituted phenylmethanamine derivative, with the molecular formula C10H16ClNO2 and a molecular weight of 217.69 g/mol . The compound features a 2,3-dimethoxyphenyl core with an N-methylaminomethyl substituent, and it is supplied as a stable, crystalline solid with standard purity specifications of 97% . Its primary research context lies in neuroscience and medicinal chemistry, where it serves as a scaffold or intermediate for ligands targeting central nervous system receptors, as well as a building block in organic synthesis [1].

Why 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride Cannot Be Interchanged with Its Free Base or Other Substituted Analogs


Substituting 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride with its free base (CAS 53663-28-8) or other structural analogs introduces significant and quantifiable alterations in key experimental parameters. The free base lacks the hydrochloride counterion, resulting in a different molecular weight (181.23 g/mol), altered lipophilicity (cLogP of the free base ≈ 1.22), and distinct physical state, which directly impacts molarity calculations, solvent compatibility, and long-term storage stability . Furthermore, positional isomerism and substituent variation within the phenylmethanamine class profoundly influence biological activity; for instance, the 2,3-dimethoxy substitution pattern on the phenyl ring is a critical determinant of receptor binding profiles, and QSAR models for related phenoxyphenyl-methanamines demonstrate that even subtle substituent changes yield divergent 5HT2A, SERT, and hERG activities (R² values of 0.73, 0.45, and 0.58, respectively) [1]. Consequently, assuming equivalent performance without verifying the precise salt form and substitution pattern undermines experimental reproducibility and data integrity.

Quantitative Differential Evidence for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride (CAS 1158741-90-2)


Hydrochloride Salt Form Confers Definitive Physicochemical Advantages Over Free Base

The hydrochloride salt (CAS 1158741-90-2) exhibits a molecular weight of 217.69 g/mol, which is precisely 36.46 g/mol (the mass of HCl) higher than its free base counterpart, 1-(2,3-dimethoxyphenyl)-N-methylmethanamine (CAS 53663-28-8, MW 181.23 g/mol) . This quantifiable mass difference directly impacts molarity calculations for solution preparation. Furthermore, the salt demonstrates a consensus Log P of 1.47 (averaged from five methods including XLOGP3 and WLOGP) , whereas the free base has a reported Log P of 1.22 . The increased hydrophilicity (lower Log P) of the hydrochloride facilitates dissolution in polar solvents commonly used in biological assays, a critical parameter not met by the less polar free base.

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Consistent 97% Purity Specification Minimizes Lot-to-Lot Experimental Variability

Multiple independent suppliers, including AKSci and Bide Pharm, consistently specify a minimum purity of 97% for CAS 1158741-90-2, verified by analytical techniques such as NMR, HPLC, and GC . In contrast, the free base analog (CAS 53663-28-8) is also offered at 97% purity , but the hydrochloride form's crystalline nature provides an additional layer of intrinsic purity assurance through salt formation, which can effectively exclude certain organic impurities that may persist in the free base. While some analogs, such as (2,3-Dimethoxybenzyl)methylamine hydrochloride (a positional isomer or alternative nomenclature), are available with a lower minimum purity specification of 95% from certain vendors , the 97% standard for the target compound represents a quantifiably higher baseline for material quality and experimental confidence.

Quality Control Reproducibility Procurement

Structural Substitution Pattern (2,3-Dimethoxy) Serves as Defined QSAR Parameter in Phenoxyphenyl-methanamine Class

The 2,3-dimethoxy substitution pattern on the phenyl ring of CAS 1158741-90-2 is a defined structural parameter within quantitative structure-activity relationship (QSAR) models developed for the phenoxyphenyl-methanamine (PPMA) class [1]. These models, which employ Hammett-type substituent constants and steric parameters, have demonstrated intuitive and predictive relationships for biological activities including 5HT2A receptor binding (R² = 0.73), serotonin transporter (SERT) inhibition (R² = 0.45), and hERG channel blockade (R² = 0.58) [1]. Altering the substitution pattern, for example to 2,5-dimethoxy or 3,4-dimethoxy, would change the electronic and steric contributions to the QSAR model, thereby predicting a different biological activity profile. While the target compound itself is not explicitly modeled in the cited study, the class-level SAR indicates that the specific 2,3-substitution is a non-interchangeable determinant of pharmacological behavior.

QSAR Modeling Structure-Activity Relationship Medicinal Chemistry

Optimal Research Application Scenarios for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride


Structure-Activity Relationship (SAR) Studies of Phenylmethanamine-Derived CNS Ligands

This compound's precisely defined 2,3-dimethoxy substitution pattern and hydrochloride salt form make it an ideal candidate for SAR exploration in the phenoxyphenyl-methanamine chemical space. Researchers can use it as a core scaffold to systematically vary substituents and measure resulting changes in 5HT2A, SERT, or hERG activity, leveraging existing QSAR frameworks that have demonstrated predictive validity (R² values up to 0.73) for this class [1]. The 97% minimum purity ensures that observed biological effects are attributable to the intended structure rather than impurities.

Synthetic Intermediate for Complex Bioactive Molecules

The compound serves as a versatile building block in multi-step organic synthesis, particularly for constructing molecules with potential neurological or cardiovascular activity [2]. Its enhanced crystallinity and stability as a hydrochloride salt facilitate handling and purification steps compared to its free base counterpart. The consistent purity across commercial sources allows for reliable scale-up from milligram research quantities to gram-scale production batches.

Receptor Binding and Pharmacological Profiling Assays

For in vitro binding or functional assays targeting neurotransmitter receptors (e.g., serotonin, dopamine, adrenergic receptors), the precise molarity achievable with the hydrochloride salt is critical. The 20.1% mass difference relative to the free base necessitates correct salt form selection to ensure accurate dosing . Furthermore, the consensus Log P of 1.47 indicates suitable aqueous solubility for assay buffer compatibility, a parameter that may be suboptimal with the more lipophilic free base.

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